6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione
Description
Properties
CAS No. |
46278-84-6 |
|---|---|
Molecular Formula |
C6H5N5O3 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
6-amino-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8-trione |
InChI |
InChI=1S/C6H5N5O3/c7-5-8-1-2(3(12)10-5)9-6(14)11-4(1)13/h(H3,7,8,10,12)(H2,9,11,13,14) |
InChI Key |
SWGXUPWNENQSSE-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=O)NC(=O)N1)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions
Multicomponent reactions are efficient for synthesizing complex molecules in a single step. For pyrimidopyrimidines, these reactions typically involve barbituric acid or its derivatives, urea or thiourea, and aromatic aldehydes. However, specific procedures for this compound are less documented.
Stepwise Synthesis
Stepwise synthesis involves multiple steps, including alkylation, nitration, reduction, and cyclization. For example, starting with methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, alkylation with n-butyl iodide followed by nitration and reduction can lead to the formation of aminopyrimidine derivatives. These can then be cyclized with urea to form pyrimidopyrimidines.
Analysis of Synthetic Methods
| Method | Yield | Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Multicomponent Reaction | High (up to 90%) | Simple, one-pot, various catalysts | Limited specificity for certain derivatives |
| Stepwise Synthesis | Variable (50-80%) | Multiple steps, specific conditions for each step | More control over intermediate steps |
Research Findings and Challenges
Research on pyrimidopyrimidines highlights their potential in medicinal chemistry, particularly as inhibitors or modulators of biological targets. However, the synthesis of specific derivatives like this compound poses challenges due to the lack of detailed procedures and the need for efficient catalysts or conditions.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of multiple nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- The compound has been studied for its potential as an inhibitor of specific kinases involved in cancer cell proliferation. It has shown promising results in inhibiting tyrosine kinases and cyclin-dependent kinases, which are crucial for cell cycle regulation and survival.
- Antiviral Properties
- Enzyme Inhibition
Biological Significance
The biological significance of this compound lies in its pharmacological properties:
- Selective Inhibition : It has been noted for its selective inhibition against epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers. This selectivity enhances its potential as a targeted therapy .
- Mechanism of Action : The mechanism involves binding to specific sites on target proteins, leading to altered signaling pathways that can inhibit tumor growth and induce apoptosis in malignant cells .
Case Studies
Several case studies have highlighted the efficacy of pyrimidine derivatives similar to this compound:
- In Vitro Studies : Laboratory experiments demonstrated significant cytotoxic effects on cancer cell lines when treated with this compound and its derivatives.
- Animal Models : Preclinical trials using animal models have shown reduced tumor size and improved survival rates when administered the compound as part of a treatment regimen.
Mechanism of Action
The mechanism of action of 6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidine Derivatives
- 1,3-Dialkyl-6-amino-(naphthalen-1-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4,5-trione Structural Differences: The [4,5-d] ring fusion (vs. [5,4-d] in the target compound) alters substituent positions. A naphthylmethyl group at C6 enhances steric bulk and aromatic interactions . Synthesis: Multi-component reactions involving aldehydes and urea derivatives yield 60–70% product .
- Applications: Evaluated for pharmacological activity due to its hybrid aromatic-heterocyclic framework .
Substituted Dihydropyrimidine-triones
- 1,3-Dimethyl-5-(4-methylphenyl)-dihydropyrimido[4,5-d]pyrimidine-trione (Compound 4j) Properties: Methyl groups at N1/N3 and a 4-methylphenyl group at C5 increase lipophilicity (logP ~2.25) compared to the amino-substituted target compound. Melting point >300°C indicates high thermal stability . Spectral Data: IR peaks at 1687 cm⁻¹ (C=O) and 1601 cm⁻¹ (C=N) confirm trione and aromatic characteristics .
Barbituric Acid Derivatives
- 5,5-Diethylbarbituric Acid (Pyrimidine-2,4,6(1H,3H,5H)-trione)
Data Table: Key Compounds and Properties
Biological Activity
6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrimidine family and exhibits a unique bicyclic structure characterized by multiple nitrogen atoms, which contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 195.14 g/mol
- CAS Number : 46278-84-6
- IUPAC Name : 6-amino-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8-trione
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit key enzymes involved in cell proliferation and survival, such as:
- Tyrosine Kinases
- Cyclin-dependent Kinases (CDKs)
These interactions can lead to altered cellular processes, making it a candidate for further investigation in cancer therapy and other diseases.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- It has shown potent inhibition against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
- In vitro studies indicated IC values as low as 6.91 nM against mutant EGFR kinases .
Antimicrobial Activity
The compound also displays antimicrobial properties. In studies evaluating its efficacy against several microbial strains including E. coli, S. aureus, and K. pneumoniae, it demonstrated substantial inhibition at concentrations ranging from 0.5 to 256 µg/mL .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may possess anti-inflammatory properties. It has been studied for its potential to reduce inflammatory markers in various models .
Research Findings and Case Studies
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione?
Answer:
The compound is typically synthesized via Mannich base reactions or cyclocondensation of 6-amino-1,3-dimethyluracil with ketones or aldehydes under acidic conditions. For example, describes a two-step synthesis involving Vilsmeier formylation to introduce aryl substituents at the 6-position . Reaction conditions (e.g., temperature, solvent, stoichiometry) must be rigorously optimized to avoid side products like dimeric pyridopyrimidines .
Key parameters:
- Solvent: Ethanol or DMF for solubility and reactivity.
- Catalyst: Acidic conditions (e.g., HCl, acetic acid) to promote cyclization.
- Characterization: Confirm intermediates via (e.g., δ 4.91 ppm for 5-H in related analogs) .
Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Answer:
Multi-spectral validation is critical:
- : Look for NH proton signals (δ 8.29–10.99 ppm) and aromatic protons (δ 7.21–7.34 ppm) in CDCl/DMSO mixtures .
- IR: Confirm carbonyl stretches (1695–1748 cm) and NH vibrations (3120–3486 cm) .
- Elemental analysis: Match calculated vs. experimental values for C, H, N (e.g., C 52.55% vs. 52.49% in analog 4b) .
Advanced: How can researchers resolve contradictions in spectral data between synthesized batches?
Answer:
Contradictions often arise from solvent effects , tautomerism , or impurities . Mitigation strategies:
- Variable-temperature NMR: Resolve dynamic proton exchange (e.g., NH tautomers) .
- HPLC-MS: Detect low-level impurities (e.g., unreacted uracil precursors) using a C18 column and ammonium acetate buffer (pH 6.5) .
- Crystallography: Compare experimental XRD data with computational models (e.g., PubChem entries for related structures) .
Advanced: What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?
Answer:
- Buffer selection: Use ammonium acetate (pH 6.5) for near-neutral conditions or phosphate buffers for broader pH ranges .
- Degradation markers: Monitor hydrolysis products (e.g., pyrimidine ring-opening) via LC-MS at 254 nm.
- Temperature control: Stability studies at 25°C (ambient) vs. 40°C (accelerated) to model shelf-life .
Basic: What purity assessment methods are recommended for this compound?
Answer:
- Elemental analysis: Ensure <0.3% deviation from theoretical C/H/N values (e.g., C 66.65% vs. 66.50% in analog 21) .
- HPLC: Use a mobile phase of acetonitrile/water (70:30) with 0.1% TFA; purity >95% is acceptable for biological assays .
Advanced: How can researchers optimize the compound’s synthetic yield when scaling up from milligram to gram quantities?
Answer:
- Reaction monitoring: Use in-situ FTIR to track carbonyl intermediate formation .
- Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield (55% in ) .
- Workup: Replace column chromatography with recrystallization to minimize product loss .
Advanced: What strategies are used to analyze the compound’s inhibitory activity against protein aggregation (e.g., SOD1 mutants)?
Answer:
- EC determination: Use a Thioflavin-T fluorescence assay with mutant SOD1 at 37°C. Compare with reference compounds (e.g., EC = 3.36 μM for analog 21 vs. >32 μM for analog 37) .
- Dose-response curves: Fit data to a sigmoidal model (Hill coefficient >1 suggests cooperativity) .
Basic: What safety precautions are necessary when handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- First aid: For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
- Waste disposal: Neutralize acidic byproducts before aqueous disposal .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking studies: Use PyMOL or AutoDock to model binding to SOD1 (PDB ID: 6RX) .
- MD simulations: Assess stability of hydrogen bonds (e.g., between NH groups and Asp101) over 100 ns trajectories.
Advanced: What synthetic routes enable functionalization at the 6-amino position for SAR studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
